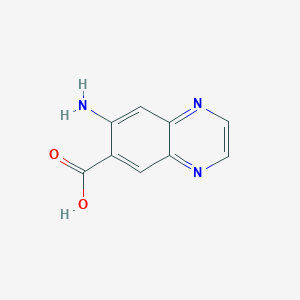7-Aminoquinoxaline-6-carboxylic acid
CAS No.: 1369234-63-8
Cat. No.: VC6840432
Molecular Formula: C9H7N3O2
Molecular Weight: 189.174
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1369234-63-8 |
|---|---|
| Molecular Formula | C9H7N3O2 |
| Molecular Weight | 189.174 |
| IUPAC Name | 7-aminoquinoxaline-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O2/c10-6-4-8-7(11-1-2-12-8)3-5(6)9(13)14/h1-4H,10H2,(H,13,14) |
| Standard InChI Key | JYWIQUYYGIIBPK-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C=C(C(=CC2=N1)C(=O)O)N |
Introduction
Structural and Chemical Characteristics
The quinoxaline core consists of a benzene ring fused with a pyrazine ring, creating a planar, aromatic system. Substitutions at positions 6 and 7 introduce steric and electronic modifications that influence reactivity and biological activity. In 7-aminoquinoxaline-6-carboxylic acid:
-
The carboxylic acid group at position 6 enhances hydrophilicity and enables hydrogen bonding, which is critical for interactions with biological targets .
-
The amino group at position 7 contributes to basicity and participates in electrophilic substitution reactions, facilitating further derivatization .
Comparative analysis with analogs like 6-aminoquinoxaline-2-carboxylic acid ethyl ester (CAS 1005029-83-3) reveals that positional isomerism significantly alters physicochemical properties. For instance, relocating the amino group from position 6 to 7 increases the compound’s polarity, as evidenced by changes in logP values and solubility profiles .
Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution
Quinoxaline derivatives are commonly synthesized via nucleophilic aromatic substitution (SNAr). For example, 3-methylquinoxaline-1,4-dioxides with substituents at positions 2, 6, and 7 have been prepared using amines under microwave irradiation . Adapting this method, 7-aminoquinoxaline-6-carboxylic acid could be synthesized by:
-
Quinoxaline Ring Formation: Condensation of o-phenylenediamine with α-keto acids or diketones.
-
Functionalization: Sequential substitution at positions 6 and 7 using protected amino and carboxylic acid precursors.
-
Deprotection: Acidic or basic hydrolysis to yield the free amino and carboxylic acid groups .
Decarboxylation and Isomer Control
Decarboxylation side reactions, as observed in the synthesis of 2,3-diarylquinoxaline carboxylic acids, must be mitigated. Optimal conditions (e.g., 150°C, 5% acetic acid) minimize unwanted byproducts like 2,3-bis(4-methoxyphenyl)quinoxaline . For 7-aminoquinoxaline-6-carboxylic acid, regioselective control is critical. NMR techniques, including NOESY and HMBC, can confirm substituent positions by analyzing cross-peak correlations .
Physicochemical Properties and Stability
While direct data for 7-aminoquinoxaline-6-carboxylic acid are scarce, analogs provide insights:
The carboxylic acid group likely improves aqueous solubility compared to ester derivatives, though stability may vary with pH. Accelerated degradation studies suggest that carboxamide analogs are less stable than esters, underscoring the need for protective strategies during synthesis .
Biological Activity and Mechanisms
Kinase Inhibition
Indoloquinoline-6-carboxylic acids, such as 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, inhibit DYRK1A kinase (IC₅₀ = 6 nM) with high selectivity over related kinases . Structural parallels suggest that 7-aminoquinoxaline-6-carboxylic acid may similarly interact with kinase ATP-binding pockets, though substituent positioning will dictate potency and specificity.
Challenges and Future Directions
-
Synthetic Complexity: Regioselective functionalization of quinoxalines remains challenging. Advanced techniques like directed ortho-metalation or transition-metal catalysis could improve yields .
-
Biological Screening: Prioritize in vitro assays against drug-resistant tuberculosis strains and cancer cell lines to validate therapeutic potential.
-
Structure-Activity Relationships: Systematic modification of the amino and carboxylic acid groups will elucidate pharmacophoric requirements for target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume